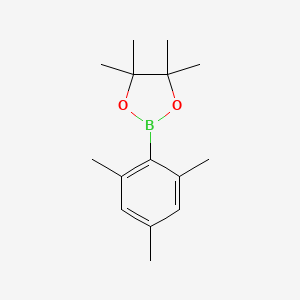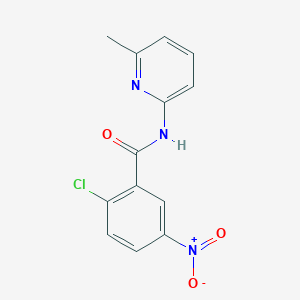
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide, there are related compounds that have been synthesized. For instance, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its Co(II), Ni(II), and Cu(II) complexes have been synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods .
Applications De Recherche Scientifique
Crystal Engineering
Research has explored the utilization of halogen and hydrogen bonds for crystal engineering. One study focused on the formation of molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes, highlighting the potential for designing crystal structures through selective interactions, although the direct reference to 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide was not found, the principles apply broadly to similar compounds (Saha, Nangia, & Jaskólski, 2005).
Cytotoxic Properties and Antitumor Agents
Studies on related nitrobenzamide derivatives have revealed insights into their reductive chemistry and potential as hypoxia-selective cytotoxins. These compounds demonstrate selective toxicity towards hypoxic cells, a feature crucial for targeting tumor microenvironments. The research indicates that the electron-affinic sites within these molecules facilitate enzymatic reduction, contributing to their cytotoxic properties. While the discussed molecules are structurally similar to 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide, they provide a foundation for understanding the reductive behavior and potential antitumor applications of nitrobenzamide derivatives (Palmer et al., 1995; Palmer et al., 1996).
Synthetic Methodologies
Photocatalytic Applications
The study of adsorbents for titanium dioxide loading in the photocatalytic degradation of pollutants, although not directly mentioning 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide, suggests a potential application for similar compounds. The focus on enhancing the rate of mineralization and reducing the concentration of solution-phase intermediates through adsorbent supports could be relevant for the environmental cleanup efforts using nitrobenzamide derivatives (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Propriétés
IUPAC Name |
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(17(19)20)5-6-11(10)14/h2-7H,1H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVIFOHQEXMOTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

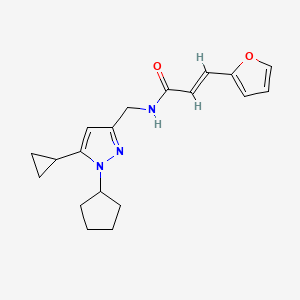


![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)
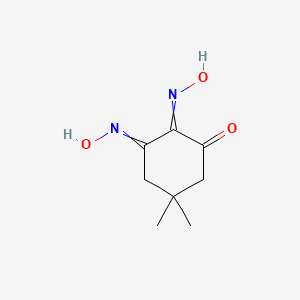
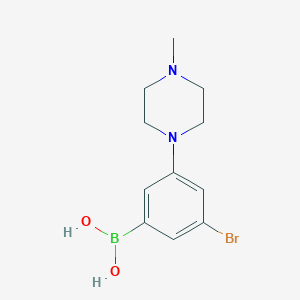
![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)
![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)
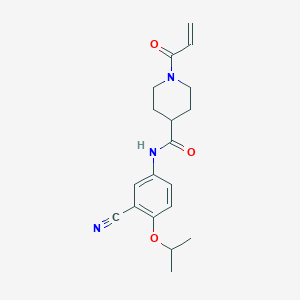
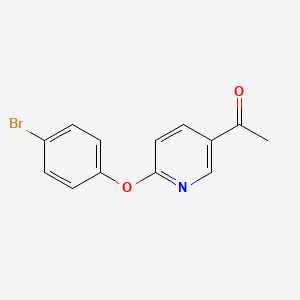
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
